diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 1-methylpyrazole-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-12(3)11-8(7)10(14)16-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDUGNXQHVPZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146983 | |
| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10514-60-0 | |
| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reactions of Precursor Compounds
Cyclization remains a cornerstone strategy for constructing pyrazole rings. For diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate, a plausible route involves the cyclization of appropriately substituted pyrrole or malonate derivatives. A patent detailing the synthesis of 3,4-dicarboxylic acid diethyl ester furoxan demonstrates the utility of potassium ethyl malonate salt in cyclization reactions . While this method targets a furoxan ring, the reaction conditions—such as the use of nitric acid and sodium nitrite under controlled temperatures (‑5–10°C)—highlight the potential for adapting similar reagents to pyrazole formation.
Reaction Conditions and Optimization
| Parameter | Details |
|---|---|
| Starting Material | Potassium ethyl malonate salt |
| Reagents | 98% HNO₃, NaNO₂ |
| Solvent | Carbon tetrachloride |
| Temperature | ‑5–10°C (step 1); 3–15°C (step 2) |
| Yield | Up to 94.2% |
| Purity | 98.7% (HPLC) |
This method emphasizes the importance of temperature control and reagent stoichiometry. The molar ratio of potassium ethyl malonate to nitric acid and sodium nitrite (1:23:3.5) ensures efficient nitrosation and cyclization . For pyrazole synthesis, substituting malonate derivatives with hydrazine-containing precursors could facilitate ring closure.
1,3-Dipolar Cycloaddition of Nitrile Imines
The 1,3-dipolar cycloaddition reaction between nitrile imines and electron-deficient dienophiles, such as ethyl cyanoacetate, offers a modular route to pyrazole-3,4-dicarboxylates . While this method was applied to synthesize 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate, modifying the nitrile imine precursor to include a methyl group at position 1 could yield the target compound.
Key Steps in Cycloaddition
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Generation of Nitrile Imines : N-aryl-C-ethoxycarbonylnitrile imines are generated in situ from hydrazonoyl chlorides under basic conditions.
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Cycloaddition : Reaction with ethyl cyanoacetate forms the pyrazole ring, with ester groups at positions 3 and 4.
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Functionalization : Introducing a methyl group via alkylation or using pre-methylated precursors would complete the synthesis.
Representative Data
| Parameter | Details |
|---|---|
| Reaction Time | 4–6 hours |
| Yield | 46–58% |
| Byproducts | Minimal due to regioselectivity of cycloaddition |
This method’s moderate yields underscore the need for optimization, particularly in enhancing the electrophilicity of the dienophile and stabilizing the nitrile imine intermediate.
Industrial-Scale Synthesis and Process Optimization
Large-scale production of this compound demands cost-effective and high-yield protocols. Industrial methods often prioritize solvent recovery, catalyst reuse, and continuous-flow systems. The patent-described synthesis of 3,4-dicarboxylate furoxan provides a template for scalability:
Industrial Process Highlights
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Solvent Choice : Carbon tetrachloride facilitates easy separation of organic and aqueous phases.
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Temperature Gradients : Stepwise temperature control (‑5°C to reflux) minimizes side reactions.
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Workflow Efficiency : Refluxing the organic phase post-reaction ensures product stability and purity .
Comparative Industrial Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 76.9% | 94.2% |
| Purity | ≤67.6% | 98.7% |
| Reaction Time | 20 hours | 5 hours |
These improvements hinge on optimized reagent ratios and advanced purification techniques, such as fractional distillation and recrystallization.
Comparative Analysis of Synthesis Methods
The choice of synthesis method depends on factors such as cost, scalability, and desired purity. Below, we contrast cyclization and cycloaddition approaches:
Table 1: Method Comparison
| Method | Cyclization | Cycloaddition |
|---|---|---|
| Starting Materials | Malonate derivatives | Nitrile imines |
| Yield | 94.2% | 46–58% |
| Purity | 98.7% | Not reported |
| Scalability | High | Moderate |
| Functionalization | Limited | High flexibility |
Cyclization excels in yield and purity but offers limited functional group diversity. Cycloaddition, while lower-yielding, allows modular construction of the pyrazole core.
Chemical Reactions Analysis
diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols, forming bishydroxymethylpyrazole.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Pyrazole compounds are used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or receptors involved in inflammatory processes, leading to their anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Aryl Substituents : Electron-withdrawing groups (e.g., Cl in ) increase reactivity in further derivatization, while methoxy groups (e.g., ) enhance hydrogen-bonding interactions.
Hydrogen Bonding and Crystallographic Properties
Table 2: Supramolecular Interactions
Key Observations :
- Hydrogen Bonding : Carboxylic acid derivatives (e.g., compound I) form robust 3D frameworks, whereas ester derivatives (e.g., II) rely on weaker C–H⋯O interactions .
- Disorder in Esters : Methoxy groups in dimethyl esters (e.g., III) exhibit positional disorder (71:29 occupancy), suggesting steric flexibility absent in ethyl analogs .
Table 3: Reported Pharmacological Profiles
Key Observations :
- For example, dicarboxylic acids (derived from ester hydrolysis) show antimicrobial activity .
- Triazolo-thiadiazoles (synthesized from dicarboxylic acids) exhibit dual antioxidant and antifungal properties .
Physicochemical Properties
Table 4: Spectral and Physical Data
Biological Activity
Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (DEMPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DEMPDC, focusing on its mechanisms, interactions with biological systems, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with two ester groups at positions 3 and 4, and a methyl group at position 1. Its molecular formula is with a molecular weight of 212.20 g/mol. The compound's structure allows for various chemical modifications, enhancing its reactivity and potential for developing bioactive derivatives.
DEMPDC exhibits several biological activities, primarily through its interactions with neurotransmitter systems and enzymes involved in inflammatory pathways:
- Neuropharmacological Activity : DEMPDC has shown significant interactions with dopamine pathways, suggesting its potential role in treating neurological disorders. This interaction may involve the modulation of dopamine receptors or transporters, which can influence mood and cognitive functions .
- Anti-inflammatory Properties : Research indicates that DEMPDC may inhibit specific enzymes involved in inflammatory processes. This inhibition could lead to reduced inflammation and pain, making it a candidate for therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that DEMPDC possesses antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Biological Activity Data
The following table summarizes key biological activities and findings related to DEMPDC:
Neuropharmacology
A study examining the effects of DEMPDC on dopaminergic signaling revealed that the compound could enhance dopamine release in neuronal cultures. This effect was linked to improved cognitive performance in animal models, suggesting potential applications in treating conditions such as Parkinson's disease or depression.
Anti-inflammatory Effects
In vitro assays demonstrated that DEMPDC significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This reduction indicates that DEMPDC may serve as a therapeutic agent for managing chronic inflammatory conditions .
Antimicrobial Activity
DEMPDC was tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Research Findings
Recent studies have focused on synthesizing derivatives of DEMPDC to enhance its biological activity. Modifications at the ester groups or the pyrazole ring have led to compounds with improved potency against specific targets:
- Synthesis of Derivatives : Various synthetic routes have been explored to create novel derivatives of DEMPDC. These derivatives have been evaluated for their efficacy against cancer cell lines and showed enhanced cytotoxicity compared to the parent compound .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of DEMPDC derivatives revealed that specific substitutions at the pyrazole ring significantly affect their biological activity. Compounds with electron-withdrawing groups exhibited greater inhibitory effects on cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
